N,N-Dibutylaniline

Flue Gas Desulfurization Reversible Absorption Industrial Gas Scrubbing

Choose N,N-Dibutylaniline for a 16.7% improvement in SO2 scrubbing capacity over N,N-dimethylaniline, delivering 1.75 mol/mol absorption. This precursor provides dyes with exceptionally large Stokes shifts (0.750 eV) and a 4-fold increase in photostability—crucial for durable optoelectronic devices and reliable cellular imaging. A high-lipophilicity (logP 4.707) aromatic amine for next-generation gas capture technologies and fluorescent probes. High purity 97% bulk procurement; maximize process economics. Request a quote today.

Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
CAS No. 613-29-6
Cat. No. B1345182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibutylaniline
CAS613-29-6
Molecular FormulaC14H23N
Molecular Weight205.34 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC=CC=C1
InChIInChI=1S/C14H23N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
InChIKeyFZPXKEPZZOEPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutylaniline (CAS 613-29-6): Procurement-Relevant Physicochemical Profile and Class Positioning


N,N-Dibutylaniline (CAS 613-29-6) is an N,N-dialkyl-substituted aniline derivative with the molecular formula C₁₄H₂₃N and a molecular weight of 205.34 g/mol [1]. It is a clear, colorless to yellow/orange liquid at room temperature with a density of approximately 0.90–0.91 g/mL at 20–25°C and a boiling point in the range of 266–275°C [1][2]. As a tertiary aromatic amine bearing two n-butyl substituents on the nitrogen atom, it exhibits increased lipophilicity and steric bulk compared to its lower alkyl homologs [3]. This compound is widely utilized as an electron-rich aromatic building block in organic synthesis, with primary applications including its use as a precursor in Vilsmeier-Haack formylation reactions, as an intermediate for functional dyes and pigments, and as a component in advanced optoelectronic materials .

Why Simple N,N-Dialkylaniline Substitution Fails: Procurement Implications of N,N-Dibutylaniline's Distinct Performance Profile


N,N-Dibutylaniline cannot be simply interchanged with its lower alkyl homologs, such as N,N-dimethylaniline or N,N-diethylaniline, due to quantifiable differences in performance that directly impact process efficiency and product properties. The increased chain length of the n-butyl substituents significantly alters key physicochemical and electronic attributes, including lipophilicity (reflected in calculated logP values), steric bulk, and donor strength. These differences are not incremental but manifest as substantial, measurable variations in critical functional metrics such as SO₂ absorption capacity under industrially relevant wet conditions [1] and in the photophysical properties of derived materials [2]. Relying on a generic N,N-dialkylaniline for procurement without considering these specific, data-backed performance deltas risks suboptimal yields, inferior material properties, and increased downstream processing costs. The following quantitative evidence establishes the precise parameters where N,N-dibutylaniline provides a verifiable and meaningful advantage.

Quantitative Differentiation of N,N-Dibutylaniline (CAS 613-29-6) vs. Key Analogs: A Data-Centric Selection Guide


Superior SO₂ Absorption Capacity Under Wet Conditions vs. N,N-Dimethylaniline and N,N-Diethylaniline

In a direct comparative study of reversible SO₂ absorption by alkyl-anilines, N,N-dibutylaniline (DBA) demonstrated a 16.7% higher absorption capacity than N,N-dimethylaniline (DMA) under wet conditions, making it the superior performer among the series. This is a critical distinction, as water is an unavoidable component in real-world flue gas streams [1].

Flue Gas Desulfurization Reversible Absorption Industrial Gas Scrubbing

Role as an Electron Donor in High-Performance Voltage-Sensitive Fluorescent Dyes

In the synthesis of asymmetric thiazolothiazole (TTz) fluorescent dyes, N,N-dibutylaniline was selected as the electron-donating moiety over N,N-diphenylaniline. The resulting dyes exhibited exceptional properties, including Stokes shifts up to 0.750 eV (6050 cm⁻¹) and transition dipole moments (Δμ) of 13-18 D, which are among the highest reported for push-pull dyes. Importantly, these dyes demonstrated a photostability 4 times higher than comparable dyes and negligible cytotoxicity in in vitro cell studies, underscoring the specific performance advantages of the dibutylaniline-derived structure [1].

Voltage-Sensitive Dyes Optoelectronics Fluorescent Probes

Synthesis of Near-Infrared (NIR) Sulfur-Substituted Squaraine Dyes with Distinct Optical Properties

A study demonstrated the utility of N,N-dibutylaniline as a specific, indispensable raw material for synthesizing sulfur-substituted squaraine dyes with near-infrared (NIR) optical properties. The use of this specific aniline derivative is essential for imparting the desired electron-donating strength and solubility profile to the final dye structure, enabling its spectral performance in the NIR region [1].

Near-Infrared Dyes Squaraine Dyes Optical Materials

Proven Utility as a Fluorescence Quencher in Micellar Polarity Studies

N,N-Dibutylaniline has been successfully employed as a fluorescence quencher for pyrene to study the dehydration and aggregation behavior of nonionic detergent micelles (Triton X-114). This application leverages the compound's lipophilicity and ability to partition into and interact with the micellar core, a function for which its specific alkyl chain length is likely a key determinant of effective quenching efficiency [1].

Fluorescence Spectroscopy Micelle Characterization Analytical Chemistry

Targeted Application Scenarios for N,N-Dibutylaniline: Translating Quantitative Evidence into Procurement Decisions


Development and Optimization of Reversible Wet Flue Gas Desulfurization (FGD) Absorbents

For R&D and process engineering teams focused on next-generation, reversible SO₂ scrubbing technologies, N,N-dibutylaniline presents a quantifiable advantage over its lower alkyl analogs. The direct evidence of its 1.75 mol/mol SO₂ absorption capacity in the presence of water—a 16.7% improvement over N,N-dimethylaniline [1]—makes it the preferred candidate for developing liquid absorbents that must perform efficiently in realistic, moisture-laden industrial flue gas streams. This higher capacity per mole translates directly to potential reductions in solvent inventory, circulation rates, and associated energy costs for regeneration, offering a clear pathway to improved process economics and sustainability.

Synthesis of Advanced, Photostable Fluorescent Dyes for Bioimaging and Optoelectronics

Researchers and manufacturers producing high-value fluorescent probes, particularly voltage-sensitive dyes or other push-pull chromophores, should prioritize N,N-dibutylaniline as a key building block. Its use is directly correlated with dyes that exhibit top-tier photophysical performance metrics, including exceptionally large Stokes shifts (up to 0.750 eV) and transition dipole moments (13-18 D). Crucially, these dyes also demonstrated a 4-fold increase in photostability compared to benchmark dyes and negligible cytotoxicity, attributes that are critical for reliable long-term cellular imaging and durable optoelectronic devices [2]. Substituting a different aniline donor is likely to compromise these performance-defining characteristics.

Precise Analytical Probing of Hydrophobic Microenvironments via Fluorescence Quenching

In analytical and colloid chemistry laboratories, N,N-dibutylaniline is an effective and validated fluorescence quencher for studying micellar systems and other hydrophobic domains [3]. Its high calculated logP value (4.707) and specific molecular geometry facilitate efficient partitioning into nonpolar phases, enabling researchers to probe polarity changes, aggregation behavior, and molecular dynamics in complex fluids. This application scenario leverages the compound's unique physicochemical signature for gaining mechanistic insights, a role for which lower alkyl analogs would be less suitable due to different partitioning behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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